

Application Notes and Protocols for PEG3-O-CH₂COOH in Drug Delivery Systems

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Compound of Interest

Compound Name: PEG3-O-CH₂COOH

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Introduction

PEG3-O-CH₂COOH, a short, hydrophilic linker, is a valuable tool in the development of advanced drug delivery systems. Its structure, featuring a triethylene glycol spacer and a terminal carboxylic acid, offers a versatile platform for the covalent conjugation of drugs, targeting ligands, and nanoparticles. The polyethylene glycol (PEG) component enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile by reducing renal clearance and minimizing non-specific interactions. [1][2] The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as small molecule drugs or the lysine residues of proteins, through stable amide bond formation. These application notes provide a comprehensive guide to the use of **PEG3-O-CH₂COOH** in drug delivery, including detailed experimental protocols and representative data.

Key Applications

The primary applications of **PEG3-O-CH₂COOH** in drug delivery include:

- Small Molecule Drug Conjugates: Improving the solubility and modifying the pharmacokinetic properties of hydrophobic small molecule drugs.

- Antibody-Drug Conjugates (ADCs): While longer PEG chains are more common in ADCs to enhance stability and solubility, short linkers like **PEG3-O-CH₂COOH** can be used in specific constructs.[1][3][4]
- Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their stability, reduce aggregation, and control their interaction with biological systems.[5][6]
- PROTACs: As a component of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand.[6]
- Targeted Drug Delivery: The carboxylic acid can be used to attach the PEG linker to a targeting moiety, which can then be further conjugated to a drug or drug carrier to facilitate delivery to specific cells or tissues.

Data Presentation

The following tables provide representative quantitative data for drug delivery systems formulated with short carboxylated PEG linkers. It is important to note that data for the exact **PEG3-O-CH₂COOH** linker is limited in publicly available literature. Therefore, the presented data from closely related systems should be considered as a guideline and a starting point for optimization.

Table 1: Representative Physicochemical Properties of PEG-COOH Functionalized Nanoparticles

Parameter	Representative Value	Method
Hydrodynamic Diameter	100 - 250 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-15 to -35 mV	Electrophoretic Light Scattering
Drug Loading Content (%)	1 - 10%	UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (%)	50 - 90%	UV-Vis Spectroscopy, HPLC

Note: The specific values will depend on the nanoparticle composition, drug, and formulation method.

Table 2: Representative In Vitro Drug Release Profile of a PEGylated Nanoparticle System

Time (hours)	Cumulative Drug Release (%)
1	15
4	30
8	50
12	65
24	80
48	95

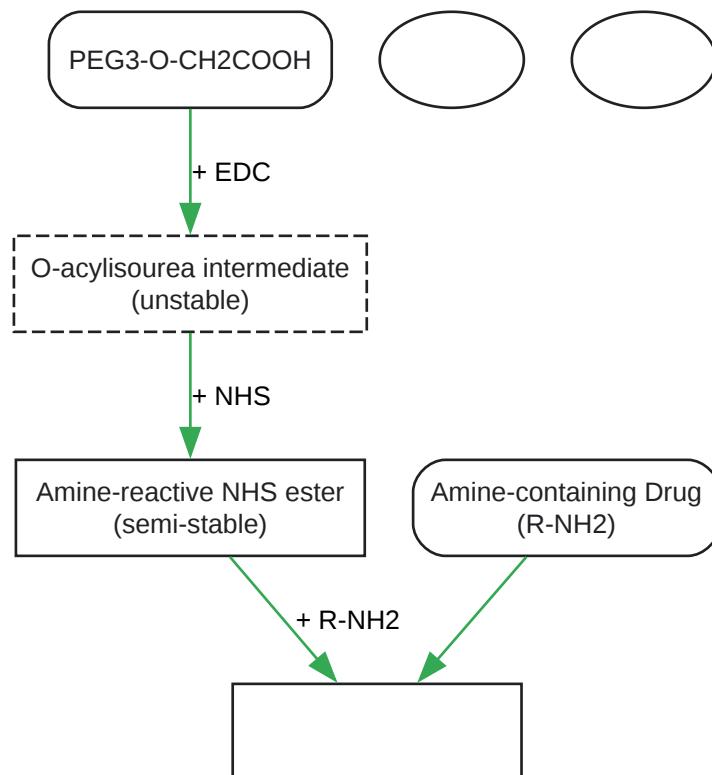
Note: Release kinetics are influenced by the drug, nanoparticle matrix, and the nature of the linker-drug bond.

Table 3: Representative In Vitro Cytotoxicity of a PEG-Conjugated Anticancer Drug

Cell Line	IC50 (nM) of Free Drug	IC50 (nM) of PEG-Drug Conjugate
MCF-7 (Breast Cancer)	50	150
A549 (Lung Cancer)	80	250
HeLa (Cervical Cancer)	65	200

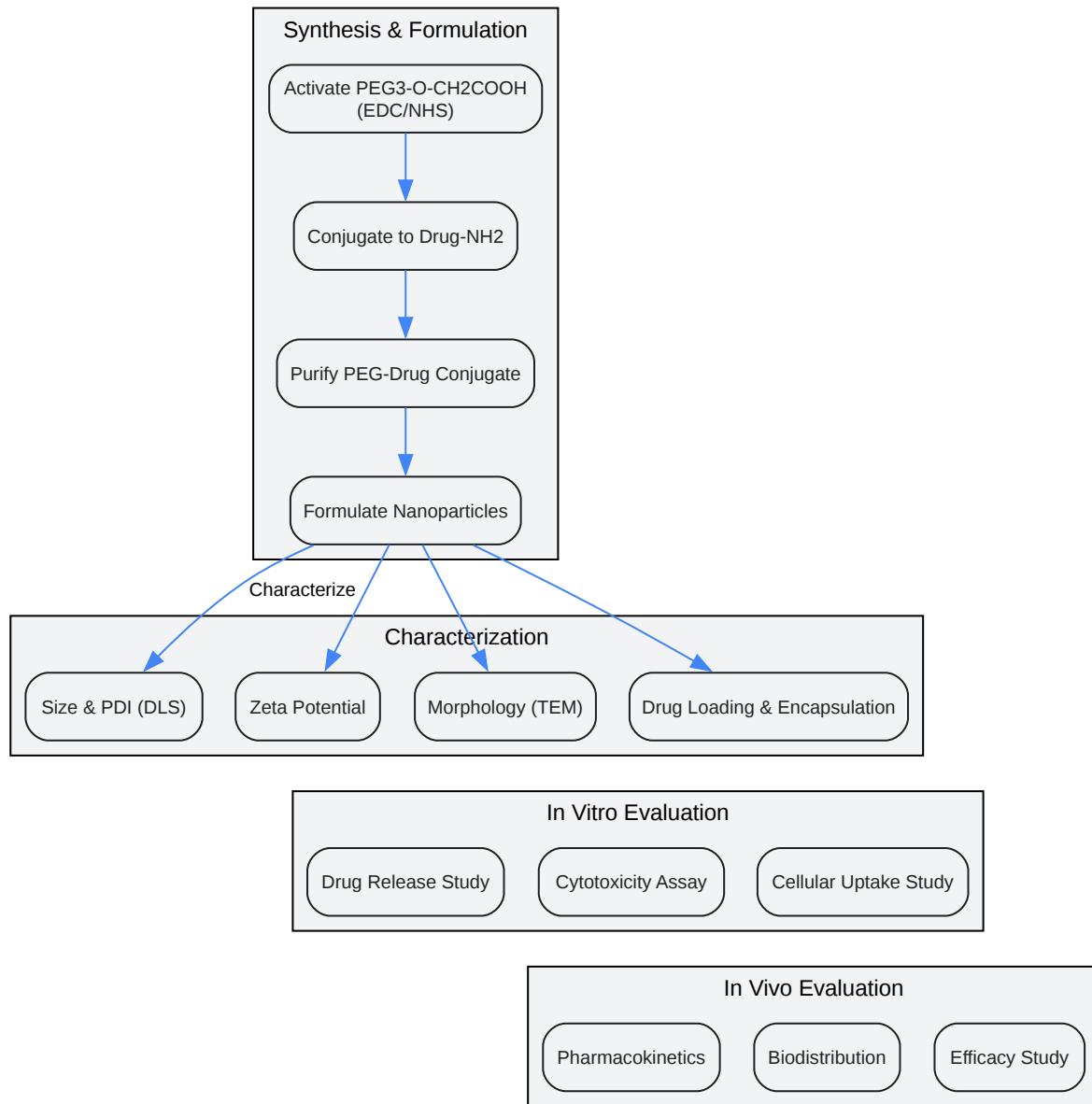
Note: The IC50 values of PEGylated drugs are often higher in vitro compared to the free drug, which can be attributed to the slower release of the active compound. However, the in vivo efficacy may be improved due to better pharmacokinetics.

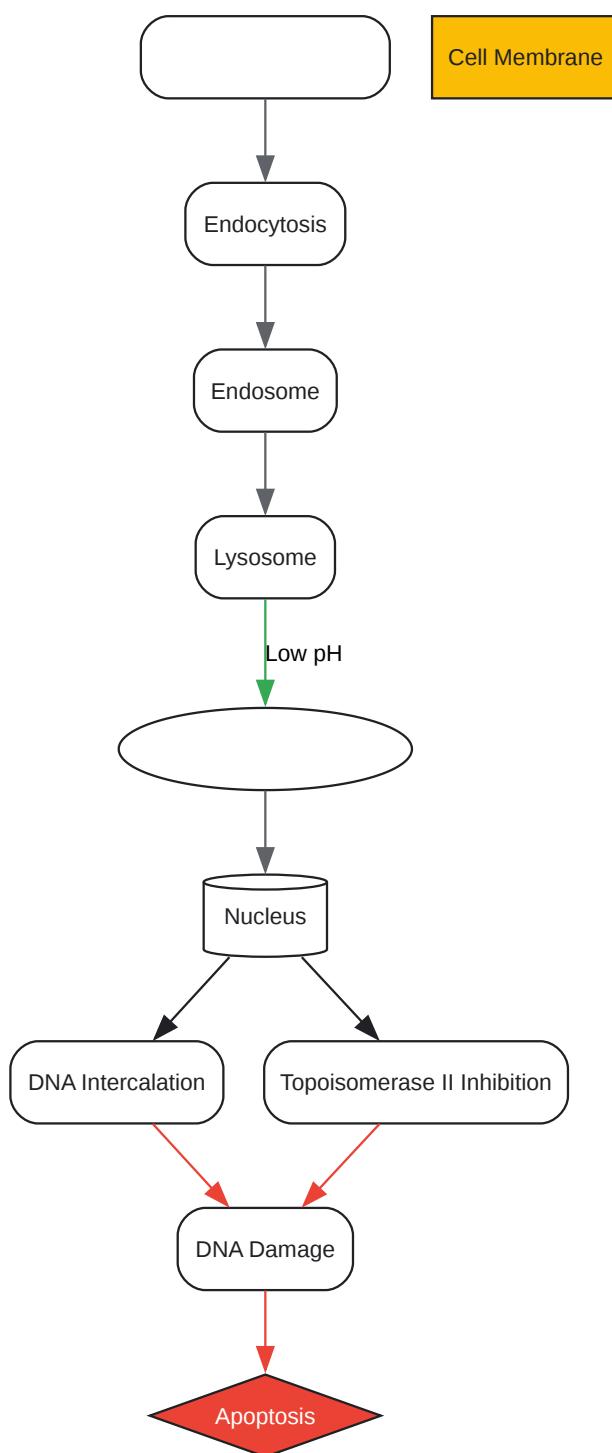
Mandatory Visualizations



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EDC/NHS activation of **PEG3-O-CH₂COOH** for amine conjugation.





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